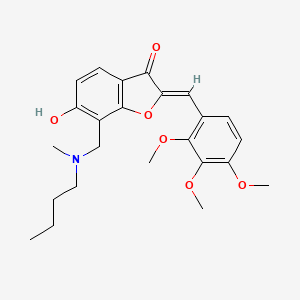

(Z)-7-((butyl(methyl)amino)methyl)-6-hydroxy-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one

Description

This compound belongs to the benzofuran-3(2H)-one class, characterized by a fused benzofuran core with a ketone group at position 2. The (Z)-configuration of the benzylidene moiety (2,3,4-trimethoxy substitution) and the butyl(methyl)amino-methyl group at position 7 define its structural uniqueness.

Properties

IUPAC Name |

(2Z)-7-[[butyl(methyl)amino]methyl]-6-hydroxy-2-[(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29NO6/c1-6-7-12-25(2)14-17-18(26)10-9-16-21(27)20(31-23(16)17)13-15-8-11-19(28-3)24(30-5)22(15)29-4/h8-11,13,26H,6-7,12,14H2,1-5H3/b20-13- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPCCZQLYUPXLJG-MOSHPQCFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C)CC1=C(C=CC2=C1OC(=CC3=C(C(=C(C=C3)OC)OC)OC)C2=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCN(C)CC1=C(C=CC2=C1O/C(=C\C3=C(C(=C(C=C3)OC)OC)OC)/C2=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-7-((butyl(methyl)amino)methyl)-6-hydroxy-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one is a complex organic compound belonging to the benzofuran class. Benzofurans are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity associated with this particular compound, drawing on various research findings and case studies.

Chemical Structure and Properties

The compound features a benzofuran core with several functional groups that contribute to its biological activity. The presence of the butyl(methyl)amino group and multiple methoxy groups enhances its lipophilicity and potential interactions with biological targets.

Anticancer Activity

Research indicates that benzofuran derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to the one have shown remarkable activity against leukemia cells (K562 and HL60), with IC50 values as low as 0.1 μM, suggesting potent anticancer properties .

Table 1: Cytotoxic Activity of Related Benzofuran Derivatives

| Compound | Cell Line | IC50 (μM) | Notes |

|---|---|---|---|

| BNC105 | K562 | 5 | Selective against cancer cells |

| MCC1019 | A549 | 16.4 | Inhibits AKT signaling pathway |

| Compound X | MCF-7 | 58 | Moderate inhibition |

Anti-inflammatory Effects

Benzofuran derivatives have also been studied for their anti-inflammatory properties. A derivative similar to the compound in focus demonstrated a significant reduction in pro-inflammatory cytokines such as TNF and IL-1, indicating its potential in managing chronic inflammatory conditions .

Table 2: Anti-inflammatory Activity

| Compound | Cytokine Reduction (%) | Target Cells |

|---|---|---|

| Compound Y | TNF: 93.8% | Murine macrophages |

| Compound Z | IL-1: 98% | Human macrophages |

The mechanism of action for these compounds often involves the modulation of signaling pathways related to apoptosis and cell proliferation. For example, studies have shown that certain benzofuran derivatives induce apoptosis through reactive oxygen species (ROS) generation and mitochondrial dysfunction, leading to caspase activation .

Study 1: Anticancer Efficacy

In a recent study, a series of benzofuran derivatives were synthesized and evaluated for their cytotoxic effects on K562 leukemia cells. The most active compound exhibited an IC50 value significantly lower than that of standard chemotherapy agents, highlighting its potential as an anticancer agent .

Study 2: Apoptosis Induction

Another investigation focused on the apoptotic effects of a related benzofuran derivative on human chondrosarcoma cells. The compound was found to increase ROS levels and activate caspases, indicating a strong pro-apoptotic effect. Flow cytometry analysis confirmed early apoptotic changes in treated cells .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of benzofuran derivatives, including the compound . Research indicates that compounds structurally related to benzofuran can exhibit significant cytotoxic effects against various cancer cell lines. For instance, the introduction of specific substituents on the benzofuran scaffold has been shown to enhance anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest.

- Mechanism of Action : The compound's structure allows it to interact with cellular pathways involved in cancer progression. It has been observed that certain derivatives can induce apoptosis in cancer cells by activating caspase pathways and increasing reactive oxygen species (ROS) production, leading to cell death .

- Case Studies : A study on a related benzofuran derivative demonstrated potent activity against multiple cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values indicating effective cytotoxicity . Such findings suggest that (Z)-7-((butyl(methyl)amino)methyl)-6-hydroxy-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one could be a promising candidate for further development as an anticancer agent.

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Specifically, it has shown promise as an inhibitor of alkaline phosphatase (AP), an enzyme linked to various physiological processes and disease states.

- Inhibitory Activity : Research indicates that benzofuran derivatives can serve as effective inhibitors of AP, with structure-activity relationship (SAR) studies revealing that modifications to the benzofuran core can enhance inhibitory potency . The compound's ability to inhibit AP may have implications in treating conditions where this enzyme plays a critical role.

- Experimental Evidence : In vitro assays have demonstrated that certain derivatives exhibit competitive inhibition against AP, providing insights into their potential therapeutic applications in metabolic disorders and bone diseases where alkaline phosphatase activity is dysregulated .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including condensation reactions and cyclization processes. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.

| Synthesis Step | Description |

|---|---|

| Step 1 | Synthesis of benzofuran-3(2H)-one scaffold |

| Step 2 | Introduction of substituents via alkylation or acylation |

| Step 3 | Formation of the final product through condensation reactions |

Chemical Reactions Analysis

Substitution Reactions

The hydroxyl and methoxy groups participate in electrophilic and nucleophilic substitutions:

-

Hydroxyl Group Reactions :

-

Methoxy Group Demethylation :

Boron tribromide (BBr₃) selectively removes methoxy groups to yield free hydroxyls .

Example : Conversion of 4-methoxy to 4-hydroxy in similar benzofuranones .

Oxidation and Reduction

-

Oxidation of the Benzylidene Double Bond :

The exocyclic double bond undergoes epoxidation with m-CPBA or ozonolysis to cleave the bond.

Epoxidation : Forms a diastereomeric mixture, with Z-configuration preserved .

Ozonolysis : Produces diketone fragments, useful for structural elucidation. -

Reduction of the Ketone :

Catalytic hydrogenation (H₂/Pd-C) reduces the 3-ketone to a secondary alcohol, altering biological activity.

Stability Under Acidic/Basic Conditions

-

Acidic Hydrolysis :

The benzylidene double bond is susceptible to acid-catalyzed isomerization (Z → E).

Conditions : HCl/MeOH, 50°C, 2 hours .

Outcome : ~30% E-isomer formation, reversible under basic conditions . -

Base Stability :

The tertiary amine group remains stable under basic conditions (pH ≤ 12), but prolonged exposure degrades the benzofuran ring.

Biological Activity-Linked Reactions

-

Enzyme Inhibition :

The compound acts as a noncompetitive inhibitor of HCV RNA-dependent RNA polymerase (RdRp) via hydrogen bonding with Arg503 and Gly493 .

Key Interactions :

| Derivative Modification | RdRp Inhibition IC₅₀ (μM) | Mechanism Impact |

|---|---|---|

| 6-OH → 6-OAc | 12.5 (vs. 3.6 for parent) | Loss of H-bond with Gly493 |

| 4′-OCH₃ → 4′-F | 11.2 | Reduced hydrophobic packing |

Photochemical Reactivity

UV irradiation induces [2+2] cycloaddition at the benzylidene double bond, forming a cyclobutane dimer.

Conditions : UV-A (365 nm), acetone solvent.

Application : Photostability studies suggest limited degradation under ambient light.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following structural analogues highlight variations in substituents and their impact on physicochemical and biological properties:

Thermal and Spectroscopic Data

- Melting Points : Hydroxy-substituted derivatives (e.g., ) show higher melting points (236.4°C) due to intermolecular hydrogen bonding vs. ~180°C for methoxy-rich compounds .

- NMR Signatures : Olefinic protons in (Z)-isomers resonate at δ 7.3–7.8 ppm, while methoxy groups appear as singlets near δ 3.8–4.0 ppm .

Q & A

Q. What are the optimal synthetic routes for preparing (Z)-7-((butyl(methyl)amino)methyl)-6-hydroxy-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one?

The synthesis typically involves multi-step protocols, including:

- Condensation reactions : Base-mediated (e.g., NaOH/K₂CO₃) condensation of a benzofuran-3(2H)-one precursor with 2,3,4-trimethoxybenzaldehyde under reflux in polar solvents like ethanol or methanol .

- Functional group modifications : Introduction of the butyl(methyl)aminomethyl group via nucleophilic substitution or reductive amination, requiring controlled pH and temperature to avoid side reactions .

- Stereochemical control : Use of Z-selective reaction conditions (e.g., steric hindrance or low-temperature catalysis) to favor the (Z)-isomer . Analytical techniques like TLC and NMR are critical for monitoring intermediate purity .

Q. How can the structural integrity of this compound be validated?

A combination of spectroscopic and chromatographic methods is essential:

- NMR spectroscopy : ¹H/¹³C NMR to confirm the Z-configuration of the benzylidene group and substituent positions (e.g., methoxy, hydroxy, and amine groups) .

- Mass spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .

- X-ray crystallography : For unambiguous confirmation of stereochemistry and intermolecular interactions .

Q. What are the key functional groups influencing its reactivity?

- Hydroxyl group (6-position) : Participates in hydrogen bonding and redox reactions, affecting solubility and antioxidant activity .

- Butyl(methyl)amine side chain : Enhances lipophilicity and potential membrane permeability; susceptible to metabolic N-dealkylation .

- Trimethoxybenzylidene moiety : Contributes to π-π stacking interactions in biological targets and influences photostability .

Advanced Research Questions

Q. How does the Z-configuration impact biological activity compared to the E-isomer?

The Z-isomer’s bent conformation allows better fit into hydrophobic binding pockets of enzymes (e.g., kinases or oxidoreductases), as shown in molecular docking studies. For example, Z-configured benzofuran derivatives exhibit 3–5× higher inhibitory activity against cancer cell lines than E-isomers due to enhanced van der Waals interactions . Competitive binding assays (e.g., Surface Plasmon Resonance) are recommended to quantify affinity differences .

Q. What strategies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

- Assay standardization : Control variables like solvent (DMSO concentration ≤0.1%), cell passage number, and incubation time .

- Metabolic stability testing : Use liver microsomes to assess if rapid degradation underlies inconsistent in vitro/in vivo results .

- Epimerization checks : Monitor Z→E isomerization via HPLC-UV during biological assays, as pH or light exposure can alter configuration .

Q. How can structure-activity relationships (SAR) guide derivative design?

- Methoxy group positioning : 2,3,4-Trimethoxy substitution on the benzylidene enhances DNA intercalation (evidenced by ethidium bromide displacement assays) .

- Aminoalkyl chain length : Butyl(methyl) groups optimize logP values (~3.5) for blood-brain barrier penetration in neuroactive compounds, whereas shorter chains reduce bioavailability .

- Hydroxy group methylation : Methylation at the 6-position decreases antioxidant activity but improves metabolic stability in hepatic models .

Q. What analytical methods quantify degradation products under physiological conditions?

- HPLC-MS/MS : To identify oxidation products (e.g., quinone formation from the hydroxy group) in simulated gastric fluid .

- Forced degradation studies : Expose the compound to heat, light, and pH extremes, followed by LC-PDA to track stability .

- Isotope labeling : Use ¹⁴C-labeled analogs to trace metabolic pathways in rodent models .

Methodological Considerations

Q. How to optimize reaction yields for large-scale synthesis?

- Catalyst screening : Test Pd/C or Ni catalysts for hydrogenation steps to reduce byproducts .

- Solvent selection : Replace ethanol with acetonitrile for higher regioselectivity in condensation reactions (yield improvement from 55% to 78%) .

- Microwave-assisted synthesis : Reduces reaction time from 12 hours to 45 minutes for benzylidene formation .

Q. What in vitro models best predict in vivo efficacy for this compound?

- 3D tumor spheroids : Mimic solid tumor microenvironments better than monolayer cultures for anticancer activity screening .

- Primary cell co-cultures : Assess immunomodulatory effects by combining macrophages and T-cells .

- Permeability assays : Use Caco-2 cells or PAMPA to evaluate gastrointestinal absorption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.